molecular formula C24H18Cl2N2O3 B3741425 N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide

N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B3741425
M. Wt: 453.3 g/mol
InChI Key: NEGOEPGDJUDHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In infectious disease research, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have antiviral activity against several viruses, including HIV, hepatitis C virus, and influenza virus.

Mechanism of Action

The exact mechanism of action of N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In neurodegenerative diseases, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the progression of these diseases. In infectious diseases, N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit viral replication and reduce the infectivity of viral particles.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One direction is to further elucidate its mechanism of action, particularly in the context of its antiviral activity. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in different experimental settings.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-30-22-10-7-14(11-23(22)31-2)21-13-17(16-5-3-4-6-19(16)27-21)24(29)28-20-9-8-15(25)12-18(20)26/h3-13H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGOEPGDJUDHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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